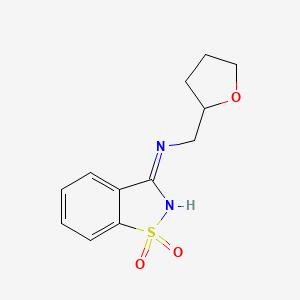
N-(tetrahydro-2-furanylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydro-2-furanylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as FGIN-1-27, is a synthetic compound that has been widely studied for its potential therapeutic applications. FGIN-1-27 belongs to the class of benzisothiazolone derivatives and has been shown to possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of FGIN-1-27 is not fully understood, but it is believed to act through multiple pathways. FGIN-1-27 has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems. FGIN-1-27 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
FGIN-1-27 has been shown to have a range of biochemical and physiological effects. In animal models, FGIN-1-27 has been shown to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species (ROS) in the brain. FGIN-1-27 has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the blood and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FGIN-1-27 in lab experiments is its well-established synthesis method and high purity. FGIN-1-27 has also been shown to have low toxicity and good bioavailability. However, one limitation of using FGIN-1-27 is its relatively low potency compared to other neuroprotective agents.
Direcciones Futuras
There are several potential future directions for research on FGIN-1-27. One area of interest is the potential use of FGIN-1-27 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of FGIN-1-27 in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to fully understand the mechanism of action of FGIN-1-27 and to optimize its pharmacological properties.
Métodos De Síntesis
FGIN-1-27 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisothiazole with furfural in the presence of a catalyst, followed by reduction and oxidation steps to yield the final product. The synthesis method has been optimized to produce high yields of FGIN-1-27 with high purity.
Aplicaciones Científicas De Investigación
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, FGIN-1-27 has been shown to have neuroprotective effects against oxidative stress, excitotoxicity, and ischemia-induced neuronal damage. FGIN-1-27 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1,1-dioxo-N-(oxolan-2-ylmethyl)-1,2-benzothiazol-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-18(16)11-6-2-1-5-10(11)12(14-18)13-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXXCNMCUJCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide](/img/structure/B6010279.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6010296.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6010307.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6010344.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B6010351.png)
![11-[(5-bromo-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6010358.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B6010359.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6010389.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)
